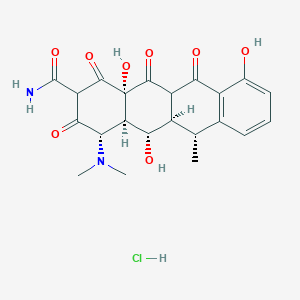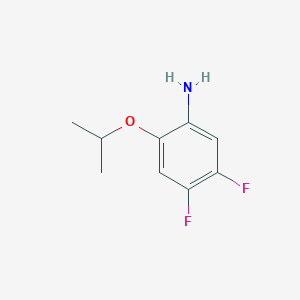
(E)-tert-butyl 3-(4-bromo-2-fluorophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-tert-Butyl 3-(4-bromo-2-fluorophenyl)acrylate: is a chemical compound characterized by its unique structure, which includes a bromo and fluoro substituent on the phenyl ring and an acrylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the Stille coupling and Suzuki-Miyaura cross-coupling reactions. These methods involve the use of palladium catalysts and appropriate ligands to facilitate the formation of the carbon-carbon bond between the acrylate group and the bromo-fluoro-substituted phenyl ring.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors equipped with efficient palladium catalysts and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
(E)-tert-Butyl 3-(4-bromo-2-fluorophenyl)acrylate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding derivatives, such as carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, other reduced derivatives
Substitution: Iodobenzene derivatives, other substituted phenyl compounds
Scientific Research Applications
(E)-tert-Butyl 3-(4-bromo-2-fluorophenyl)acrylate: has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of advanced materials and polymers.
Mechanism of Action
(E)-tert-Butyl 3-(4-bromo-2-fluorophenyl)acrylate: can be compared with other similar compounds, such as tert-butyl 4-bromo-3-fluorophenylcarbamate and tert-butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate . These compounds share structural similarities but differ in their functional groups and substituents, leading to variations in their chemical properties and applications.
Comparison with Similar Compounds
tert-Butyl 4-bromo-3-fluorophenylcarbamate
tert-Butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
tert-butyl (E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFO2/c1-13(2,3)17-12(16)7-5-9-4-6-10(14)8-11(9)15/h4-8H,1-3H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOQRXYDGYTJKZ-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=C(C=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=C(C=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4,6-dioxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate](/img/structure/B8060425.png)

![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-quinolin-6-ylpentanamide](/img/structure/B8060436.png)




![2-[4-(3-oxo-1H-isoindol-2-yl)oxan-4-yl]acetic acid](/img/structure/B8060472.png)






